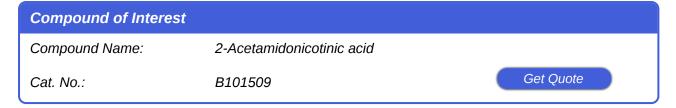


An In-depth Technical Guide to the Chemical Properties of 2-Acetamidonicotinic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of **2-acetamidonicotinic acid**. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data for closely related compounds and predicted values derived from its chemical structure. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental methodologies are provided for key synthetic and analytical procedures, adapted from established protocols for similar chemical transformations.

Core Chemical Properties

2-Acetamidonicotinic acid, with the CAS number 17782-03-5, is a derivative of nicotinic acid, a form of vitamin B3. Its structure incorporates an acetamido group at the 2-position of the pyridine ring, which is anticipated to influence its chemical and biological characteristics.



Property	Value	Source
IUPAC Name	2-(acetylamino)pyridine-3- carboxylic acid	
Synonyms	2-Acetamidonicotinic acid; 3- Pyridinecarboxylic acid, 2- (acetylamino)-	[1]
CAS Number	17782-03-5	[1]
Molecular Formula	C ₈ H ₈ N ₂ O ₃	[1]
Molecular Weight	180.16 g/mol	[1]
Appearance	White to light yellow solid	[1]

Physical & Chemical Properties	Predicted/Reported Value	Source
Melting Point	170-172 °C	[1]
Boiling Point (Predicted)	465.2 ± 30.0 °C	[1]
Density (Predicted)	1.404 ± 0.06 g/cm ³	[1]
pKa (Predicted)	1.49 ± 0.10	[1]
LogP (Predicted)	0.45	

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **2-acetamidonicotinic acid** is not readily available in published literature, a standard acetylation of its precursor, 2-aminonicotinic acid, can be proposed based on well-established organic chemistry principles.

Experimental Protocol: Synthesis of 2-Acetamidonicotinic Acid (Representative Method)

This protocol describes a plausible method for the N-acetylation of 2-aminonicotinic acid using acetic anhydride.



Materials:

- 2-Aminonicotinic acid
- Acetic anhydride
- Pyridine (as catalyst and solvent)
- Hydrochloric acid (1 M)
- Deionized water
- Ethanol
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminonicotinic acid in a minimal amount of pyridine.
- To this solution, add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride dropwise at room temperature with continuous stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and slowly pour it into icecold water to precipitate the product and quench the excess acetic anhydride.
- Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of 3-4 to ensure complete
 precipitation of the carboxylic acid.
- Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.



- Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain purified 2-acetamidonicotinic acid.
- Dry the purified product under vacuum.

Characterization

The synthesized **2-acetamidonicotinic acid** would be characterized using standard spectroscopic techniques to confirm its structure and purity.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the amide proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the acetamido group.
- 13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the pyridine ring, and the methyl carbon of the acetyl group.

Predicted NMR Chemical Shifts:

¹ H NMR	Predicted Chemical Shift (ppm)
Aromatic CH	7.5 - 8.5
Amide NH	9.0 - 10.0 (broad)
Acetyl CH₃	2.0 - 2.5
Carboxylic Acid OH	10.0 - 13.0 (very broad)



¹³ C NMR	Predicted Chemical Shift (ppm)
Pyridine C	120 - 150
Carboxylic C=O	165 - 175
Amide C=O	168 - 172
Acetyl CH₃	20 - 30

2. Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H (Carboxylic Acid)	2500-3300 (broad)
N-H (Amide)	3200-3400 (medium)
C-H (Aromatic)	3000-3100 (weak)
C=O (Carboxylic Acid)	1700-1725 (strong)
C=O (Amide I)	1650-1680 (strong)
C=C, C=N (Aromatic)	1450-1600 (medium)
N-H (Amide II)	1510-1550 (medium)

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected at m/z 180 or 181, respectively.

Biological Activity and Signaling Pathways



Specific studies on the biological activity of **2-acetamidonicotinic acid** are limited. However, based on the activities of related nicotinic acid derivatives, it may possess antimicrobial properties. Further research is required to elucidate its specific biological functions.

Hypothetical Signaling Pathway

Given that **2-acetamidonicotinic acid** is a derivative of nicotinic acid, it is plausible that it could interact with pathways affected by its parent compound. Nicotinic acid is known to interact with the nicotinic acid receptor (GPR109A), which can influence the arachidonic acid signaling pathway. The following diagram illustrates a hypothetical pathway for **2-acetamidonicotinic acid**, based on the known signaling of nicotinic acid.



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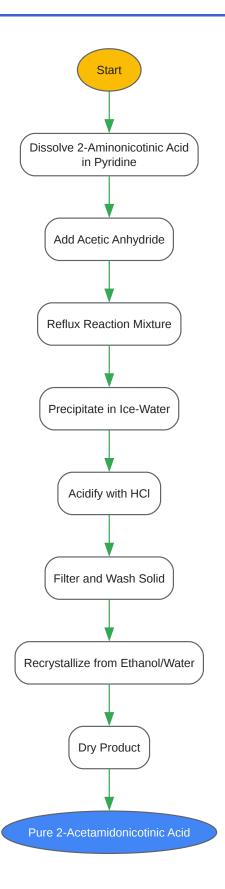
Hypothetical signaling pathway for **2-acetamidonicotinic acid**.

Disclaimer: The experimental protocols, predicted spectral data, and the signaling pathway presented in this guide are based on general chemical principles and data from related compounds due to the lack of specific published information for **2-acetamidonicotinic acid**. These should be used as a reference and starting point for further experimental investigation.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and characterization of **2-acetamidonicotinic acid**.

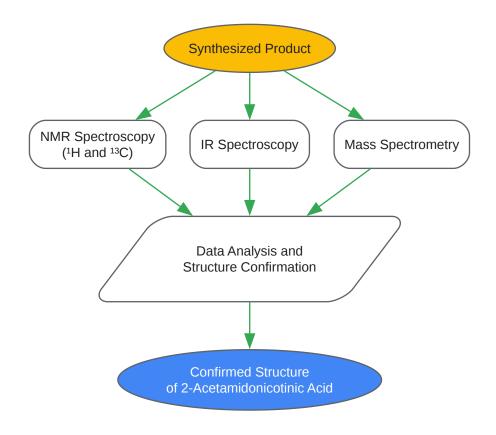




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General workflow for the synthesis of 2-acetamidonicotinic acid.





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Workflow for the characterization of **2-acetamidonicotinic acid**.

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References

- 1. 2-Acetamidonicotinic acid | 17782-03-5 [chemicalbook.com]
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